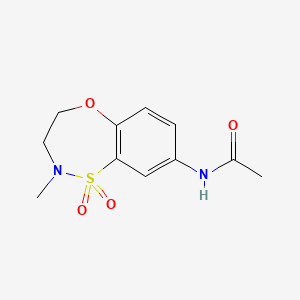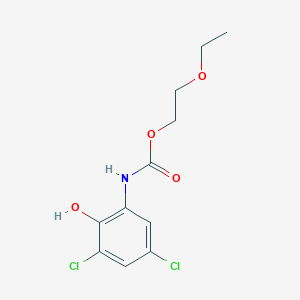
2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate is a chemical compound that has garnered attention in various fields due to its unique properties and potential applications. This compound is characterized by its carbamate functional group, which is known for its versatility in chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate typically involves the reaction of 3,5-dichloro-2-hydroxyaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with 2-ethoxyethanol to form the final carbamate product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Azido or thiol-substituted derivatives
科学研究应用
2-Ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
作用机制
The mechanism of action of 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the function of target proteins.
相似化合物的比较
Similar Compounds
- 2-Ethoxyethyl N-(3,5-dichlorophenyl)carbamate
- 2-Ethoxyethyl N-(3,5-dibromo-2-hydroxyphenyl)carbamate
- 2-Ethoxyethyl N-(3,5-dimethyl-2-hydroxyphenyl)carbamate
Uniqueness
Compared to similar compounds, 2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate is unique due to the presence of both chlorine atoms and a phenolic hydroxyl group, which confer distinct reactivity and biological activity. The dichloro substitution pattern enhances its potential as an enzyme inhibitor, while the ethoxyethyl group improves its solubility and bioavailability.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
属性
IUPAC Name |
2-ethoxyethyl N-(3,5-dichloro-2-hydroxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO4/c1-2-17-3-4-18-11(16)14-9-6-7(12)5-8(13)10(9)15/h5-6,15H,2-4H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRUVCSAOWWALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)NC1=C(C(=CC(=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Benzyloxy-6,7-dihydroxy-hexahydro-oxazolo[3,4-A]pyridin-3-one](/img/structure/B8039683.png)
![2-[(6-Cyclohexyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)amino]-2-methoxyacetic acid](/img/structure/B8039695.png)
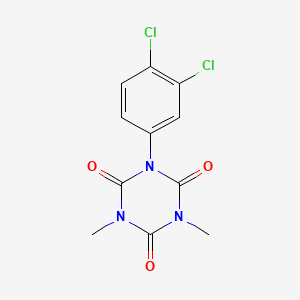
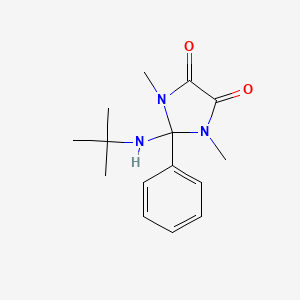
![2-phenyl-4H-pyrazolo[1,5-b][1,2,4]benzothiadiazine 9,9-dioxide](/img/structure/B8039728.png)
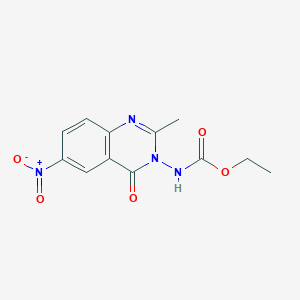
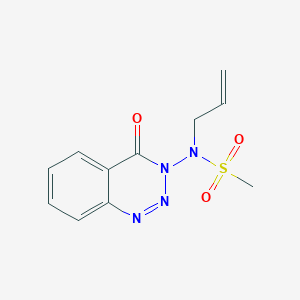
![methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate](/img/structure/B8039749.png)

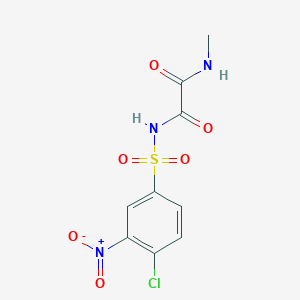
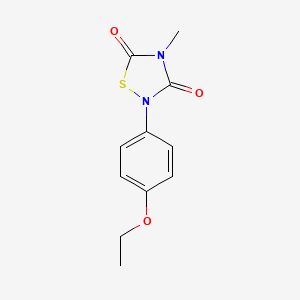
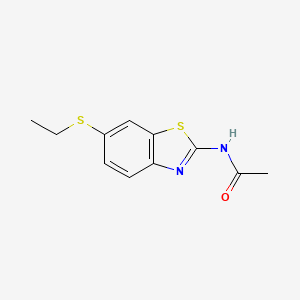
![2-methyl-N-[3-(methylsulfonylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B8039774.png)
